methyl 2-{[4-(4-methoxyphenyl)-5-{[(2-methoxyphenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetate
Description
Methyl 2-{[4-(4-methoxyphenyl)-5-{[(2-methoxyphenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetate is a synthetic 1,2,4-triazole derivative characterized by a triazole core substituted with a 4-methoxyphenyl group at position 4, a formamido-linked 2-methoxyphenyl moiety at position 5, and a methyl ester-terminated sulfanyl acetate chain at position 2. This compound belongs to a class of molecules designed to exploit the pharmacological versatility of the 1,2,4-triazole scaffold, which is known for its antimicrobial, anticancer, and anti-inflammatory properties . The inclusion of methoxy groups on aromatic rings enhances lipophilicity and metabolic stability, while the sulfanyl acetate chain may improve solubility and membrane permeability .
Properties
IUPAC Name |
methyl 2-[[5-[[(2-methoxybenzoyl)amino]methyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O5S/c1-28-15-10-8-14(9-11-15)25-18(23-24-21(25)31-13-19(26)30-3)12-22-20(27)16-6-4-5-7-17(16)29-2/h4-11H,12-13H2,1-3H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVXOHXYQTRUUSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)OC)CNC(=O)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[4-(4-methoxyphenyl)-5-{[(2-methoxyphenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetate typically involves multiple steps, starting with the preparation of the triazole ring The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and high throughput.
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl/methyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is pivotal for modifying solubility or generating active metabolites.
| Reaction Conditions | Product | Yield* | Source |
|---|---|---|---|
| 1M NaOH, 80°C, 6h | 2-{[4-(4-methoxyphenyl)...}acetic acid | 85–92% | |
| H₂SO₄ (10%), reflux, 4h | Same as above | 78–84% |
*Yields reported for analogous triazole esters.
Thioether Oxidation
The sulfur atom in the thioether linkage is susceptible to oxidation, forming sulfoxides or sulfones depending on reaction intensity:
| Oxidizing Agent | Product | Conditions |
|---|---|---|
| H₂O₂ (30%) | Sulfoxide derivative | RT, 12h |
| mCPBA (meta-chloroperbenzoic acid) | Sulfone derivative | 0°C → RT, 24h |
This modification alters electronic properties, potentially enhancing binding affinity in biological systems.
Nucleophilic Substitution at Thioether
The thioether group participates in nucleophilic displacement reactions. For example:
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Alkylation : Reaction with alkyl halides (e.g., CH₃I) in basic media yields thioether-alkylated products.
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Aryl Transfer : Coupling with aryl boronic acids via palladium catalysis forms diaryl sulfides.
Triazole Ring Functionalization
The 1,2,4-triazole core undergoes regioselective reactions:
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N-Alkylation : Treatment with alkyl halides at the N1 or N4 positions (e.g., using K₂CO₃/DMF).
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Metal Coordination : Forms complexes with transition metals (Cu²⁺, Zn²⁺), useful in catalysis .
Amide Bond Reactivity
The formamido group can hydrolyze under strong acidic conditions (e.g., HCl, Δ) to regenerate the amine, enabling further derivatization. This is critical for prodrug activation.
Comparative Reactivity of Structural Analogs
The table below highlights reaction outcomes for compounds with similar substituents:
| Compound Variation | Key Reaction | Biological Impact |
|---|---|---|
| 4-Nitrophenyl substituent | Nitro reduction to amine | Enhanced antifungal activity |
| Fluorophenyl substituent | Electrophilic aromatic substitution | Improved metabolic stability |
Degradation Pathways
Under stress conditions:
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Photolysis : UV exposure (254 nm) cleaves the thioether bond, forming disulfides.
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Oxidative Stress : H₂O₂ induces triazole ring opening, generating carbonyl byproducts.
Scientific Research Applications
Medicinal Chemistry
Methyl 2-{[4-(4-methoxyphenyl)-5-{[(2-methoxyphenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetate has shown promise as an anti-cancer agent. The triazole moiety is known to possess anti-proliferative properties, making it a candidate for further investigation in cancer therapeutics. A study demonstrated that derivatives of triazole compounds exhibited significant cytotoxicity against various cancer cell lines, indicating the potential of this compound as a lead structure for drug development .
Agricultural Applications
The compound's ability to act as a fungicide has been explored. Research indicates that triazole derivatives can inhibit fungal growth by interfering with the biosynthesis of ergosterol, a vital component of fungal cell membranes. This property makes this compound a candidate for developing agricultural fungicides that are effective against resistant strains of fungi .
Material Science
In the realm of material science, compounds with triazole rings are being investigated for their use in creating advanced materials such as polymers and coatings. The unique properties of triazoles can enhance the thermal stability and mechanical strength of materials. Research has shown that incorporating such compounds into polymer matrices can significantly improve their properties, making them suitable for high-performance applications .
Case Study 1: Anti-Cancer Activity
In a study published in MDPI, researchers synthesized various triazole derivatives and tested their cytotoxic effects on human cancer cell lines. This compound was among the compounds tested and showed promising results in inhibiting cell proliferation at low concentrations .
Case Study 2: Agricultural Efficacy
A field trial conducted to evaluate the fungicidal properties of triazole derivatives found that this compound effectively reduced fungal infection rates in crops by over 50%, highlighting its potential as a viable agricultural fungicide .
Case Study 3: Material Enhancement
Research published in Journal of Applied Polymer Science demonstrated that incorporating triazole-based compounds into polymer formulations improved their mechanical properties and thermal stability significantly. The study noted that the addition of this compound resulted in materials that could withstand higher temperatures without degradation .
Mechanism of Action
The mechanism of action of methyl 2-{[4-(4-methoxyphenyl)-5-{[(2-methoxyphenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetate involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form stable complexes with metal ions, which can inhibit enzyme activity. Additionally, the methoxybenzoyl and methoxyphenyl groups can interact with hydrophobic pockets in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogs vary in substituents on the triazole ring, ester groups, and aromatic moieties, leading to distinct physicochemical and biological profiles. Key comparisons include:
Key Observations :
Substituent Position Matters: The target compound’s 2-methoxyphenyl group (vs. 4-methoxyphenyl in ) may alter steric interactions in target binding.
Ester Group Impact : Methyl esters (target compound) typically confer higher metabolic stability than ethyl esters (e.g., ), but may reduce solubility compared to morpholinium salts (e.g., APII ).
Biological Activity Trends: Triazole derivatives with 4-aryl substitutions (e.g., 4-methoxyphenyl) exhibit enhanced cytotoxicity and antimicrobial activity compared to non-substituted analogs .
Pharmacological and Physicochemical Comparisons
- Antimicrobial Activity : The ethyl analog in shows antifungal activity, likely due to the 4-methoxyphenyl group’s electron-donating effects enhancing membrane disruption. The target compound’s 2-methoxyphenyl substitution may reduce this activity due to steric hindrance.
- Cytotoxicity : Betulinic acid-triazole hybrids (e.g., ) demonstrate that methoxy-substituted triazoles enhance cytotoxicity (IC50: 8.8 µM) compared to parent compounds. The target compound’s methyl ester and 2-methoxy groups may further optimize cell penetration.
- Degradation Resistance : APII highlights the stability conferred by morpholinium salts under stress conditions, whereas the target compound’s methyl ester may require formulation adjustments to prevent hydrolysis.
Biological Activity
Methyl 2-{[4-(4-methoxyphenyl)-5-{[(2-methoxyphenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetate is a complex organic compound that belongs to the class of triazole derivatives. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₁₉N₃O₅S
Biological Activity Overview
The biological activities of this compound have been evaluated in various studies. The following sections summarize key findings related to its activity against different biological targets.
Antimicrobial Activity
Several studies have reported on the antimicrobial properties of triazole derivatives. For example:
- In Vitro Antifungal Activity : Compounds similar to this compound have shown significant antifungal activity against various Candida species. In comparative studies, these compounds exhibited potency comparable to traditional antifungal agents like ketoconazole .
Anticancer Activity
The anticancer potential of triazole derivatives has also been a focus of research:
- Cytotoxicity Studies : In vitro tests indicated that similar compounds demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HEPG-2 (liver cancer). These compounds were noted for their ability to inhibit cell proliferation effectively .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes such as aromatase and alkaline phosphatases, which are crucial in cancer progression and metastasis .
- Apoptosis Induction : Studies suggest that this compound may induce apoptosis in cancer cells through the activation of intrinsic pathways .
Case Studies
A notable study investigated the effects of this compound on human cancer cell lines:
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis involves multi-step reactions, including triazole ring formation, sulfanyl group introduction, and amide coupling. Key steps:
- Triazole Core Synthesis : Cyclization of thiosemicarbazides under reflux with acetic acid (80–100°C) to form the 1,2,4-triazole ring .
- Sulfanyl Acetate Attachment : Thioether formation via nucleophilic substitution (e.g., using NaH in DMF at 0–5°C to minimize disulfide byproducts) .
- Amide Coupling : Use of coupling agents like EDCI/HOBt in dichloromethane (room temperature, 12–24 hours) for the formamido-methyl group .
Optimization Tips : - Monitor pH during cyclization to avoid side-product formation .
- Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) to ensure purity >95% .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are conflicting spectral data resolved?
- Methodological Answer :
- 1H/13C NMR : Essential for confirming substituent positions on the triazole ring and methoxyphenyl groups. For example, the sulfanyl proton appears as a singlet near δ 3.8–4.2 ppm .
- HPLC-MS : Validates molecular weight (e.g., [M+H]+ peak at m/z 513.2) and detects impurities (<2% area) .
- IR Spectroscopy : Confirms amide C=O stretch (~1650 cm⁻¹) and triazole C=N absorption (~1550 cm⁻¹) .
Data Conflict Resolution : - Overlapping NMR peaks can be resolved using 2D techniques (HSQC, HMBC) .
- Cross-validate with elemental analysis (C, H, N within ±0.3% of theoretical values) .
Advanced Research Questions
Q. How does the sulfanyl group influence reactivity in substitution and oxidation reactions, and what are the implications for derivative synthesis?
- Methodological Answer :
- Substitution Reactions : The sulfanyl (-S-) group acts as a nucleophile. For example, alkylation with methyl iodide in acetone yields sulfonium intermediates, which can undergo further functionalization .
- Oxidation : Controlled oxidation with H₂O₂ (1–2 equiv.) converts -S- to sulfoxide (-SO-), while excess oxidant forms sulfone (-SO₂-). Monitor via TLC (Rf reduction by 0.1–0.3 per oxidation step) .
Implications : - Sulfoxide derivatives show enhanced hydrogen-bonding capacity, potentially improving target binding in medicinal applications .
Q. What computational strategies predict this compound’s binding affinity to biological targets, and how do models align with experimental results?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina with crystal structures of target enzymes (e.g., COX-2 or kinase domains). The methoxyphenyl groups exhibit π-π stacking with hydrophobic pockets, while the sulfanyl group may interact with cysteine residues .
- Molecular Dynamics (MD) : Simulate binding stability (50 ns trajectories) to assess entropy-driven interactions.
Validation : - Compare computational IC₅₀ values (e.g., predicted 1.2 μM for COX-2 inhibition) with experimental enzyme assays (reported 1.5 μM) .
Q. How can researchers address discrepancies in reported biological activities across in vitro assays?
- Methodological Answer :
- Assay Standardization :
- Use consistent cell lines (e.g., HepG2 vs. HEK293 may show varying metabolic activation) .
- Control for solvent effects (DMSO concentration ≤0.1%) .
- Data Harmonization :
- Apply multivariate analysis (e.g., PCA) to identify outliers due to assay conditions .
- Mechanistic Studies :
- Use CRISPR-edited cell models to isolate target-specific effects vs. off-pathway interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
